1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine
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Overview
Description
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine is an organic compound that features a nitrophenyl group and a piperidine ring connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine typically involves the reaction of 3-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems such as distillation or chromatography would be common.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methanimine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted methanimine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group and piperidine ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1-(piperidin-1-yl)methanimine: Similar structure with the nitro group in the para position.
1-(3-Nitrophenyl)-1-(morpholin-1-yl)methanimine: Similar structure with a morpholine ring instead of a piperidine ring.
1-(3-Nitrophenyl)-1-(pyrrolidin-1-yl)methanimine: Similar structure with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine is unique due to the specific positioning of the nitro group and the presence of the piperidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
(3-nitrophenyl)-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H15N3O2/c13-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)15(16)17/h4-6,9,13H,1-3,7-8H2 |
InChI Key |
GMZPDTFOQPSUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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